2-Amino-5-chloropyridine-3,4,6-d3
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Overview
Description
2-Amino-5-chloropyridine-3,4,6-d3 is a deuterated derivative of 2-Amino-5-chloropyridine, where three hydrogen atoms are replaced by deuterium. This compound is often used in research due to its stable isotopic labeling, which helps in tracing and studying various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-3,4,6-d3 typically involves the deuteration of 2-Amino-5-chloropyridine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridine-3,4,6-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and their derivatives, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
2-Amino-5-chloropyridine-3,4,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its stable isotopic labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridine-3,4,6-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide a unique advantage in studying these interactions due to their distinct mass and vibrational properties, which can influence reaction kinetics and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling advantage.
2-Amino-3,5-dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns and reactivity.
Uniqueness
2-Amino-5-chloropyridine-3,4,6-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where tracing and studying specific pathways and reactions are crucial .
Properties
Molecular Formula |
C5H5ClN2 |
---|---|
Molecular Weight |
131.58 g/mol |
IUPAC Name |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI Key |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Cl)[2H])N)[2H] |
Canonical SMILES |
C1=CC(=NC=C1Cl)N |
Origin of Product |
United States |
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